molecular formula C22H22FN7O4S B2893428 7-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 920391-92-0

7-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2893428
CAS No.: 920391-92-0
M. Wt: 499.52
InChI Key: ZWRAEVVXQFYUFT-UHFFFAOYSA-N
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Description

7-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C22H22FN7O4S and its molecular weight is 499.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the synthesis and chemical properties of various derivatives of triazolo and pyrimidine compounds, which share structural similarities with the specified chemical. These studies have focused on creating compounds with potential biological activities through novel synthetic pathways.

  • Synthesis of Triazolopyrimidines : A study explored the synthesis of 4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine derivatives, highlighting the chemical properties and potential biological relevance of these compounds due to their structural features. The work aimed at expanding the knowledge on triazolopyrimidines, which could inform on similar compounds like the one (Kolosov et al., 2015).

  • Antihypertensive Activity : Research on the synthesis of certain new triazolopyrimidines as potential antihypertensive agents showcases the therapeutic potential of structurally related compounds. This study underscores the importance of triazolopyrimidine derivatives in developing new therapeutic agents (Bayomi et al., 1999).

  • Antimicrobial Activities : The synthesis and evaluation of triazole derivatives for antimicrobial activities demonstrate the potential of these compounds to serve as bases for developing new antimicrobial agents. The structural framework of triazolopyrimidines, similar to the compound , provides valuable insights into designing drugs with specific biological activities (Bektaş et al., 2007).

Biological Activities

  • Antiproliferative Activity : Studies on fluorinated triazolo[1,5-a][1,3,5]triazines, structurally akin to the compound , have revealed significant antiproliferative activity against various cancer cell lines. This highlights the compound's potential application in cancer research and therapy (Dolzhenko et al., 2008).

  • Herbicidal Activity : Research into substituted triazolopyridine sulfonamide compounds has demonstrated excellent herbicidal activity at low application rates. This suggests potential agricultural applications for similar compounds, indicating their utility in plant ecosystem management and health (Moran, 2003).

Properties

IUPAC Name

7-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN7O4S/c1-33-17-7-8-18(34-2)19(13-17)35(31,32)29-11-9-28(10-12-29)21-20-22(25-14-24-21)30(27-26-20)16-5-3-15(23)4-6-16/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRAEVVXQFYUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.